Cas no 92992-92-2 (1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl)-)

1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl)- is a specialized organic compound featuring a pyridine ring substituted with a chloro group at the 5-position and an ethanediamine moiety at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amine and heterocyclic functionalities enhances its utility in chelation and coordination chemistry, particularly in metal ligand systems. Its chloro-pyridine group contributes to electrophilic reactivity, enabling selective modifications. The compound is typically handled under controlled conditions due to its potential sensitivity. Its well-defined molecular architecture ensures consistency in applications requiring precise structural motifs.
1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl)- structure
92992-92-2 structure
Product Name:1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl)-
CAS No:92992-92-2
MF:C7H10ClN3
MW:171.627399921417
MDL:MFCD09910187
CID:801103
PubChem ID:11769010
Update Time:2025-05-20

1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl)-
    • 2-(2-aminoethylamino)-5-chloropyridine
    • N'-(5-chloropyridin-2-yl)ethane-1,2-diamine
    • SCHEMBL5206693
    • N'-(5-chloro-2-pyridyl)ethane-1,2-diamine
    • MFCD09910187
    • N1-(5-Chloropyridin-2-yl)ethane-1,2-diamine
    • AKOS000171054
    • N-(2-Aminoethyl)-5-chloropyridin-2-amine
    • 92992-92-2
    • DTXSID80472089
    • LNGKMPCTLNPZHX-UHFFFAOYSA-N
    • MDL: MFCD09910187
    • Inchi: 1S/C7H10ClN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11)
    • InChI Key: LNGKMPCTLNPZHX-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C=C1)NCCN

Computed Properties

  • Exact Mass: 171.0563250g/mol
  • Monoisotopic Mass: 171.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • Density: 1.278
  • Boiling Point: 332.3°Cat760mmHg
  • Flash Point: 154.8°C
  • Refractive Index: 1.618

1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl)- Pricemore >>

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1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:92992-92-2)1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl)-
Order Number:A1191530
Stock Status:in Stock
Quantity:2g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:16
Price ($):783.0/1368.0
Email:sales@amadischem.com

Additional information on 1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl)-

Introduction to 1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl) (CAS No. 92992-92-2)

1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl), with the chemical formula C₆H₈ClN₂, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 92992-92-2, has garnered attention due to its versatile applications in drug development and molecular research. The presence of both ethanediamine and pyridine moieties in its structure imparts unique chemical properties that make it a valuable intermediate in synthesizing complex organic molecules.

The compound's structure consists of a central ethylene backbone with amine functional groups at both ends, one of which is further substituted with a 5-chloro-2-pyridinyl group. This substitution pattern enhances its reactivity and compatibility with various biochemical pathways, making it a promising candidate for medicinal chemistry applications. The pyridine ring, particularly the chlorinated derivative, is known to interact favorably with biological targets, which has spurred extensive research into its potential therapeutic uses.

In recent years, the pharmaceutical industry has witnessed a surge in the development of targeted therapies, particularly those aimed at modulating enzyme activity and receptor interactions. The amine functionalities in 1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl) provide multiple sites for chemical modification, allowing researchers to fine-tune the compound's properties for specific biological activities. This flexibility has made it a cornerstone in the synthesis of novel drug candidates.

One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. The 5-chloro-2-pyridinyl moiety has been shown to enhance binding affinity to kinase domains, making it an attractive scaffold for designing potent inhibitors. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on several kinases, suggesting their potential as lead compounds for further optimization.

The synthesis of 1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl) involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro substituent on the pyridine ring necessitates careful handling to avoid unwanted side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods not only enhance the efficiency of production but also minimize environmental impact.

The compound's utility extends beyond kinase inhibition. It has also been explored as a precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are gaining prominence due to their applications in catalysis, gas storage, and separation technologies. The amine groups in 1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl) act as ligands that can coordinate with metal ions to form stable complexes with tailored properties.

In the realm of medicinal chemistry, the development of prodrugs is an emerging strategy to enhance drug delivery and bioavailability. The structural features of 1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl) make it an ideal candidate for prodrug design. By modifying its functional groups or incorporating it into larger molecular structures, researchers can create prodrugs that release active pharmaceutical ingredients under specific physiological conditions. This approach holds promise for improving therapeutic outcomes while reducing side effects.

The role of computational chemistry in understanding the behavior of 1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl) cannot be overstated. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at an atomic level. These insights have guided experimental design and accelerated the discovery process. Furthermore, machine learning algorithms have been trained on large datasets containing structural and activity information to identify new derivatives with enhanced properties.

The environmental impact of chemical synthesis is another critical consideration when developing new compounds like 1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl). Green chemistry principles have been integrated into synthetic routes to minimize waste generation and reduce reliance on hazardous reagents. For instance, solvent-free reactions and catalytic methods have been employed to improve sustainability without compromising yield or purity.

The future prospects for this compound are vast and multifaceted. Ongoing research aims to expand its applications into areas such as agrochemicals and material science. By leveraging its unique structural features, scientists hope to develop innovative solutions that address global challenges while adhering to stringent safety standards.

In conclusion, 1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl) (CAS No. 92992-92-2) represents a significant advancement in pharmaceutical chemistry and bioorganic synthesis. Its versatile applications in drug development, molecular research, and material science underscore its importance as a building block for future innovations. As research continues to uncover new possibilities for this compound,5-chloro-2-pyridinyl-substituted derivatives are poised to play a pivotal role in shaping the next generation of therapeutic agents and functional materials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92992-92-2)1,2-Ethanediamine,N1-(5-chloro-2-pyridinyl)-
A1191530
Purity:99%/99%
Quantity:2g/10g
Price ($):783.0/1368.0
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